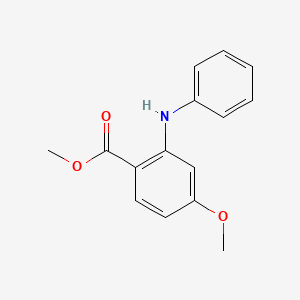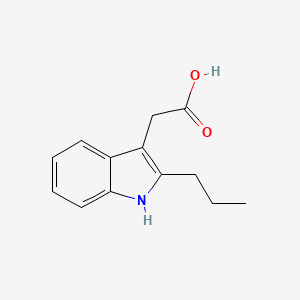
(2-Propyl-1H-indol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Propyl-1H-indol-3-yl)acetic acid is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound, in particular, has garnered interest due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazine derivatives under acidic conditions. The reaction typically uses phenylhydrazine and a suitable ketone, such as cyclohexanone, in the presence of an acid catalyst like methanesulfonic acid (MsOH) under reflux conditions.
Reduction and Substitution Reactions: Starting from indole-3-acetic acid, propyl groups can be introduced through various substitution reactions. For example, the reaction of indole-3-acetic acid with propyl halides in the presence of a base can yield the desired compound.
Industrial Production Methods: Industrial production of 2-(2-propyl-1H-indol-3-yl)acetic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification, crystallization, and quality control to meet pharmaceutical standards.
Types of Reactions:
Oxidation: Oxidation reactions can convert the indole ring to various oxidized derivatives, such as indole-3-carboxylic acid.
Reduction: Reduction reactions can reduce the indole ring or its substituents, leading to different structural isomers.
Substitution: Substitution reactions can introduce different functional groups onto the indole ring, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: Halogenated or alkylated indole derivatives.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism by which 2-(2-propyl-1H-indol-3-yl)acetic acid exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes.
類似化合物との比較
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2-(1-methyl-1H-indol-3-yl)acetic acid: A methylated derivative with potential biological activity.
2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: A more complex derivative with antimicrobial properties.
Uniqueness: 2-(2-Propyl-1H-indol-3-yl)acetic acid stands out due to its specific propyl group, which can influence its biological activity and chemical reactivity compared to other indole derivatives.
This comprehensive overview highlights the significance of 2-(2-propyl-1H-indol-3-yl)acetic acid in scientific research and its potential applications across various fields
特性
CAS番号 |
52531-10-9 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
2-(2-propyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-5-11-10(8-13(15)16)9-6-3-4-7-12(9)14-11/h3-4,6-7,14H,2,5,8H2,1H3,(H,15,16) |
InChIキー |
SQRAVBNAXCBMFJ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C2=CC=CC=C2N1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15356350.png)

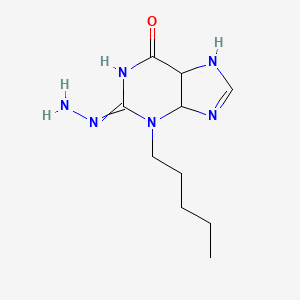
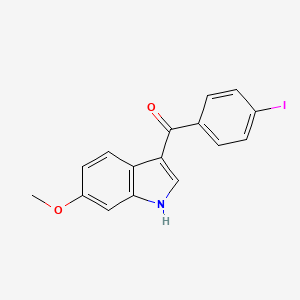

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-cyano-4-methylbenzoate](/img/structure/B15356379.png)

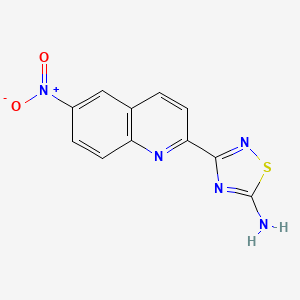

![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
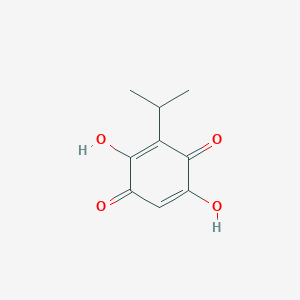
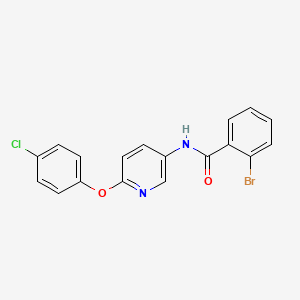
![1-[(2-methylphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B15356428.png)
